6-Hydrazinylpicolinic acid
Overview
Description
6-Hydrazinylpicolinic acid, also known as 6-hydrazinylpyridine-2-carboxylic acid, is a chemical compound used in scientific research . Its CAS number is 887589-20-0 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in recent years. For instance, a study reported the design and synthesis of 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids . These compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .Molecular Structure Analysis
The molecular formula of this compound is C6H7N3O2 . Its molecular weight is 153.139 Da .Scientific Research Applications
Synthesis and Pharmaceutical Applications
6-Hydrazinylpicolinic acid plays a crucial role in the synthesis of various heterocycles, which are common building blocks in pharmaceuticals and many natural products. The compound has been employed as an auxiliary and an intermediate in organic syntheses, particularly for the preparation of cyclic hydrazino α-carboxylic acids and their derivatives. These compounds have significant applications in pharmaceuticals due to their structural properties (Küchenthal & Maison, 2010).
High-Performance Liquid Chromatography (HPLC) Applications
This compound derivatives have been synthesized and applied as precolumn fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application enhances the sensitivity and separability of the assay, enabling the rapid analysis of carboxylic acids, including fatty acids in human serum, which is vital for clinical diagnostics and research (Saito et al., 1995).
Affinity Chromatography
In the field of biochemistry, hydrazino-carriers, which involve derivatives of hydrazinylpicolinic acid, have been used for creating high capacity affinity adsorbents. These adsorbents are crucial for the affinity chromatography of lectins, a technique widely used for isolating and studying carbohydrate-binding proteins (Ito et al., 1986).
Antioxidant Activity Studies
Investigations into the antioxidant activity of various chemical compounds, including those derived from hydrazinylpicolinic acid, have been conducted. Such studies are important in understanding the potential health benefits and applications of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Radiolabeling and Imaging
This compound, also known as HYNIC, is a well-established bifunctional technetium-binding ligand. It has been used to synthesize bioconjugates for radiolabeling with technetium-99m, a radionuclide used in diagnostic imaging. This application is crucial in nuclear medicine for the development of targeted radiopharmaceuticals (Meszaros et al., 2011).
Future Directions
Research on 6-Hydrazinylpicolinic acid and its derivatives is ongoing. For instance, a study demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides . This suggests potential future directions in the field of herbicide development.
Mechanism of Action
Target of Action
It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thus inhibiting function
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs disrupts their role in viral replication and packaging as well as normal cell homeostatic functions . It is plausible that 6-Hydrazinylpicolinic acid may interact with its targets in a similar manner.
Biochemical Pathways
It is known that compounds like picolinic acid can slip into the cellular respiration pathway through various intermediates of glycolysis and the citric acid cycle . This allows them to affect a multitude of biochemical pathways and their downstream effects. It is possible that this compound may have a similar impact on biochemical pathways.
Pharmacokinetics
It is known that drug absorption is determined by the drug’s physicochemical properties, formulation, and route of administration . Drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . These principles likely apply to this compound as well.
Result of Action
Based on the known effects of picolinic acid, it can be inferred that this compound may have anti-viral effects in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
6-Hydrazinylpicolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This interaction is crucial for its antiviral properties. Additionally, this compound can interfere with cellular endocytosis, further contributing to its broad-spectrum antiviral activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the entry of enveloped viruses by compromising viral membrane integrity . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s impact on cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits viral-cellular membrane fusion, which is essential for the entry of enveloped viruses into host cells . This inhibition is achieved through binding interactions with viral and cellular membranes, preventing the fusion process. Additionally, this compound can interfere with cellular endocytosis, further inhibiting viral entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound exhibits high stability, making it suitable for long-term experiments. Its effects on cellular function may vary over time, depending on the experimental conditions. Long-term studies have demonstrated that this compound can maintain its antiviral activity, but its impact on cellular processes may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral activity without significant toxic effects . At higher doses, it can cause adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, where the compound’s antiviral activity is maximized at specific dosages, beyond which toxic effects become more pronounced. These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect lipid metabolism, including triglyceride biosynthesis and fatty acid beta-oxidation . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular processes. Understanding the metabolic pathways of this compound is essential for elucidating its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within cells, influencing its therapeutic effects. Studies have shown that this compound can be efficiently transported and distributed within cells, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, enhancing its therapeutic potential. Understanding the subcellular localization of this compound is crucial for optimizing its use in research and therapeutic applications.
properties
IUPAC Name |
6-hydrazinylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-1-2-4(8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEFFXZQGNVUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679682 | |
Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887589-20-0 | |
Record name | 6-Hydrazinyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887589-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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